(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C21H30ClNO5 and its molecular weight is 411.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Oxidation Processes
- Dirhodium-Catalyzed Oxidations : The catalyst Rh(2)(cap)(4) efficiently generates tert-butylperoxy radicals from tert-butyl hydroperoxide for oxidizing phenols and anilines. Electron-rich and electron-poor phenolic substrates undergo selective oxidation in good yields, impacted by steric influences from bulky para substituents (Ratnikov et al., 2011).
Synthesis and Chemical Properties
Novel Tert-Butoxycarbonylation Reagent : The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is introduced as a tert-butoxycarbonylation reagent for substrates like phenols and amines, providing high yield under mild conditions without the need for a base (Saito et al., 2006).
Polyamide Synthesis from Ether-Carboxylic Acids : Derivatives like 4-tert-Butyl-1,2-bis(4-carboxyphenoxy)benzene were synthesized and used to prepare polyamides. These polyamides were noncrystalline, easily soluble in polar solvents, and displayed high thermal stability (Hsiao et al., 2000).
Pharmaceutical and Medicinal Chemistry
- Asymmetric Synthesis in Drug Development : Studies on asymmetric syntheses of various derivatives, including (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and its analogues, are significant in the development of pharmaceuticals (Xue et al., 2002).
Catalysis and Reactions
Platinum-Catalyzed Hydroformylation : The application of platinum complexes with chiral ligands, including 1-(tert-butoxycarbonyl)-(2S,4S)-4-(dibenzophospholyl)pyrrolidine, in asymmetric hydroformylation of olefins highlights the role of these compounds in catalytic processes (Stille et al., 1991).
Asymmetric Hydrogenations in Organic Chemistry : The efficient asymmetric hydrogenation of certain derivatives using cationic rhodium complexes of (2S,4S)-MOD-BPPM illustrates the utility of these compounds in organic synthesis (Takahashi & Achiwa, 1989).
Materials Science
- Epoxy Amino Acid Production : Research into the efficient resolution and epoxidation of derivatives of 2-amino-4-pentenoic acid (allylglycine), which are protected by tert-butoxycarbonyl (Boc), and their transformation into hydroxyproline derivatives is significant in materials science (Krishnamurthy et al., 2014).
Properties
IUPAC Name |
(2S,4S)-4-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClNO5/c1-7-21(5,6)13-8-9-17(15(22)10-13)27-14-11-16(18(24)25)23(12-14)19(26)28-20(2,3)4/h8-10,14,16H,7,11-12H2,1-6H3,(H,24,25)/t14-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPIAVOUBNDUMQ-HOCLYGCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701106317 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701106317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354485-82-7 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354485-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701106317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.